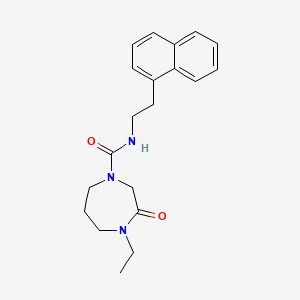![molecular formula C19H24ClNO4S B6771880 2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole](/img/structure/B6771880.png)
2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a cyclobutylmethoxy group, and an epoxyisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Chlorinated Phenyl Group: This step involves the chlorination of a phenyl ring, which can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction, where a cyclobutylmethanol derivative reacts with the chlorinated phenyl compound.
Construction of the Epoxyisoindole Core: The epoxyisoindole core is typically synthesized through a series of cyclization and epoxidation reactions, often involving intermediates such as isoindoline derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may find applications in the development of new polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylthiazole: This compound shares the chlorinated phenyl group but differs in its overall structure and functional groups.
Cyclobutylmethanol Derivatives: These compounds share the cyclobutylmethoxy group but lack the complex epoxyisoindole core.
Uniqueness
2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
2-[5-chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c20-13-4-5-18(24-11-12-2-1-3-12)19(8-13)26(22,23)21-9-14-15(10-21)17-7-6-16(14)25-17/h4-5,8,12,14-17H,1-3,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGMMPLUHRVGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CC4C5CCC(C4C3)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-Oxaspiro[4.5]decan-2-ylmethyl)-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B6771806.png)
![2-Methyl-5-[4-(1-oxaspiro[4.5]decan-2-ylmethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B6771812.png)
![N,N-dimethyl-2-[7-[(2-methylpyrazol-3-yl)methyl]-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6771820.png)
![2-(methoxymethyl)-N-spiro[5.5]undecan-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B6771826.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6771830.png)

![3-[(5-Tert-butyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B6771837.png)
![N-[[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771842.png)
![2,2-dimethyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B6771847.png)
![1-[2-[4-(1-Oxaspiro[4.5]decan-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6771870.png)
![N-[2-[cyclohexyl(methyl)amino]ethyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771876.png)
![N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771879.png)
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B6771881.png)
![4-[2-[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridin-4-yl]piperazin-2-one](/img/structure/B6771885.png)
